molecular formula C17H17NO3 B13325218 2-hydroxy-N-(4-propylbenzoyl)benzamide CAS No. 716317-48-5

2-hydroxy-N-(4-propylbenzoyl)benzamide

Cat. No.: B13325218
CAS No.: 716317-48-5
M. Wt: 283.32 g/mol
InChI Key: SPAOHXQOULUUSP-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-propylbenzoyl)benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes Benzamides are characterized by the presence of a benzoyl group attached to an amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-propylbenzoyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-propylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One method involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst. This approach offers advantages such as low reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-propylbenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and halogenating agents (SOCl2, PBr3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group produces a secondary alcohol.

Scientific Research Applications

2-hydroxy-N-(4-propylbenzoyl)benzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-propylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzamide: Lacks the propyl group, which may affect its solubility and reactivity.

    N-(4-propylbenzoyl)benzamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities and biological activity.

    2-hydroxy-N-(4-methylbenzoyl)benzamide: Features a methyl group instead of a propyl group, which can influence its steric and electronic properties.

Uniqueness

The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

716317-48-5

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-hydroxy-N-(4-propylbenzoyl)benzamide

InChI

InChI=1S/C17H17NO3/c1-2-5-12-8-10-13(11-9-12)16(20)18-17(21)14-6-3-4-7-15(14)19/h3-4,6-11,19H,2,5H2,1H3,(H,18,20,21)

InChI Key

SPAOHXQOULUUSP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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